molecular formula C22H23N B12690223 Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- CAS No. 7370-50-5

Benzenemethanamine, alpha,alpha-diphenyl-N-propyl-

Cat. No.: B12690223
CAS No.: 7370-50-5
M. Wt: 301.4 g/mol
InChI Key: ZUDZCXHFTNLUOE-UHFFFAOYSA-N
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Description

Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is an organic compound with the molecular formula C19H23N It is a derivative of benzenemethanamine, characterized by the presence of two phenyl groups and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- typically involves the reaction of benzenemethanamine with appropriate reagents to introduce the alpha,alpha-diphenyl and N-propyl groups. One common method is the reductive amination of benzophenone with propylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, alpha,alpha-diphenyl-: Lacks the N-propyl group, resulting in different chemical properties and reactivity.

    Benzenemethanamine, alpha-methyl-: Contains a methyl group instead of the diphenyl groups, leading to distinct chemical behavior.

    Benzenemethanamine, N,N-dimethyl-: Features dimethyl groups on the nitrogen atom, affecting its reactivity and applications.

Uniqueness

Benzenemethanamine, alpha,alpha-diphenyl-N-propyl- is unique due to the presence of both diphenyl and propyl groups, which confer specific chemical properties and potential applications not found in similar compounds. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

7370-50-5

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

N-tritylpropan-1-amine

InChI

InChI=1S/C22H23N/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,23H,2,18H2,1H3

InChI Key

ZUDZCXHFTNLUOE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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